molecular formula C6H11NO6 B024899 Glhy lactone CAS No. 104013-53-8

Glhy lactone

Cat. No. B024899
M. Wt: 193.15 g/mol
InChI Key: PJCCUACQELNHMX-YPCNXFFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-hydroxybutyric acid (GHB) is a naturally occurring compound in the central nervous system. It is synthesized from gamma-aminobutyric acid (GABA) and is involved in various physiological and biochemical processes. One of the derivatives of GHB is gamma-lactone, also known as 4-hydroxybutyrolactone (GBL). GBL is a cyclic ester that is used in various scientific research applications due to its unique chemical properties and mechanism of action.

Mechanism Of Action

GBL acts as a prodrug for GHB, which means that it is metabolized in the body to produce GHB. GHB is a potent neurotransmitter that acts on the GABA receptors in the brain. It has a sedative effect on the central nervous system and is used as a prescription drug for the treatment of narcolepsy and cataplexy. GBL is also used as a recreational drug due to its sedative and euphoric effects.

Biochemical And Physiological Effects

GBL has various biochemical and physiological effects on the body. It is rapidly absorbed into the bloodstream and metabolized into GHB, which crosses the blood-brain barrier and acts on the GABA receptors in the brain. GHB has a sedative effect on the central nervous system and can induce sleep and relaxation. It also has anticonvulsant properties and is used as a treatment for epilepsy. GBL can also cause nausea, vomiting, and respiratory depression at high doses.

Advantages And Limitations For Lab Experiments

GBL has several advantages for lab experiments. It is a versatile solvent and reagent that can be used in various organic synthesis reactions. It is also relatively inexpensive and readily available. However, GBL is a controlled substance in some countries and requires special permits and licenses for use in research. It is also highly toxic and can cause serious health hazards if not handled properly.

Future Directions

There are several future directions for the use of GBL in scientific research. One potential application is in the synthesis of new polymers and resins with unique properties. GBL can also be used as a precursor for the synthesis of new drugs with sedative and anticonvulsant properties. Further research is needed to explore the potential therapeutic applications of GBL and its derivatives. Additionally, there is a need for more research on the safety and toxicity of GBL and its effects on the environment.

Synthesis Methods

GBL can be synthesized from GHB by the process of acid-catalyzed lactonization. In this process, GHB is treated with a strong acid such as sulfuric acid or hydrochloric acid, which converts it into GBL. The reaction is carried out at a high temperature and under controlled conditions to ensure maximum yield and purity.

Scientific Research Applications

GBL is used in various scientific research applications due to its unique chemical properties. It is used as a solvent and reagent in organic synthesis, particularly in the synthesis of polymers and resins. GBL is also used as a precursor for the synthesis of gamma-butyrolactone (GBL), which is a widely used industrial solvent.

properties

CAS RN

104013-53-8

Product Name

Glhy lactone

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

(2Z,3R,4S,5S,6R)-2-hydroxyimino-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C6H11NO6/c8-1-2-3(9)4(10)5(11)6(7-12)13-2/h2-5,8-12H,1H2/b7-6-/t2-,3-,4+,5-/m1/s1

InChI Key

PJCCUACQELNHMX-YPCNXFFRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](/C(=N/O)/O1)O)O)O)O

SMILES

C(C1C(C(C(C(=NO)O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(=NO)O1)O)O)O)O

synonyms

GLHY LACTONE
gluconohydroximo-1,5-lactone

Origin of Product

United States

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